molecular formula C4H11ClN2O B174444 (Tetrahydrofuran-3-yl)hydrazine hydrochloride CAS No. 158001-24-2

(Tetrahydrofuran-3-yl)hydrazine hydrochloride

Cat. No.: B174444
CAS No.: 158001-24-2
M. Wt: 138.59 g/mol
InChI Key: KUFARIZPHSIGFQ-UHFFFAOYSA-N
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Description

(Tetrahydrofuran-3-yl)hydrazine hydrochloride is a versatile chemical compound with a wide range of applications in scientific research. It is known for its unique structure, which includes a tetrahydrofuran ring and a hydrazine moiety, making it valuable in various fields such as biochemistry, physiology, pharmacology, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Tetrahydrofuran-3-yl)hydrazine hydrochloride typically involves the reaction of tetrahydrofuran with hydrazine in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and specific catalysts to ensure high yield and purity. The process can be summarized as follows:

    Reactants: Tetrahydrofuran, hydrazine, hydrochloric acid.

    Conditions: Controlled temperature, specific catalysts.

    Procedure: The reactants are mixed and allowed to react under controlled conditions to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and yield. The use of advanced purification techniques ensures the compound meets the required standards for various applications .

Chemical Reactions Analysis

Types of Reactions

(Tetrahydrofuran-3-yl)hydrazine hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives.

    Reduction: It can be reduced under specific conditions to yield different products.

    Substitution: The hydrazine moiety allows for substitution reactions, leading to the formation of various hydrazide derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Various alkylating agents and nucleophiles can be employed.

Major Products

The major products formed from these reactions include hydrazide-hydrazones, chiral compounds, and energetic materials. These products have significant applications in medicinal chemistry, materials science, and industrial chemistry.

Scientific Research Applications

(Tetrahydrofuran-3-yl)hydrazine hydrochloride has numerous applications in scientific research:

    Chiral Compound Synthesis: It is used to produce enantiomerically pure substances for chemical research and pharmaceutical applications.

    Phosphorus-Nitrogen Ligand Chemistry: The compound is involved in innovative rearrangements and coordination chemistry.

    Hydrazide-Hydrazones Chemistry: It plays a pivotal role in synthesizing heterocyclic compounds for drug discovery.

    Energetic Materials Synthesis: The compound is used to develop high-performance explosives and propellants.

    Organic Synthesis and Corrosion Inhibition: It is involved in producing corrosion inhibitors for protecting metals.

Mechanism of Action

The mechanism of action of (Tetrahydrofuran-3-yl)hydrazine hydrochloride involves its interaction with various molecular targets and pathways. The hydrazine moiety allows it to form stable complexes with metals and other substrates, facilitating various chemical transformations. These interactions are crucial for its applications in catalysis, coordination chemistry, and drug discovery .

Comparison with Similar Compounds

(Tetrahydrofuran-3-yl)hydrazine hydrochloride can be compared with other similar compounds such as:

  • (Tetrahydrofuran-2-yl)hydrazine hydrochloride
  • (Tetrahydrofuran-4-yl)hydrazine hydrochloride
  • (Pyrrolidine-3-yl)hydrazine hydrochloride

These compounds share similar structural features but differ in their reactivity and applications. This compound is unique due to its specific ring position and the resulting chemical properties, making it particularly valuable in certain research and industrial applications .

Properties

IUPAC Name

oxolan-3-ylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O.ClH/c5-6-4-1-2-7-3-4;/h4,6H,1-3,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFARIZPHSIGFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158001-24-2
Record name (oxolan-3-yl)hydrazine hydrochloride
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